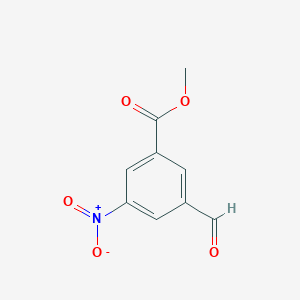

Methyl 3-formyl-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFFTKYHYLALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445717 | |

| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172899-78-4 | |

| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-formyl-5-nitrobenzoate (CAS 172899-78-4): Properties, Synthesis, and Applications in Research and Development

Abstract: This technical guide provides an in-depth analysis of Methyl 3-formyl-5-nitrobenzoate (CAS: 172899-78-4), a trifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis and pharmaceutical drug development. This document consolidates available physicochemical data, outlines critical safety and handling protocols, proposes a detailed and chemically sound synthetic route, and explores the compound's utility as a building block for more complex molecular architectures. The guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this reagent's properties and applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzene derivative containing three distinct functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique arrangement, with all substituents in a meta-relationship to one another, makes it a valuable precursor for synthesizing a wide array of polysubstituted aromatic compounds. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 172899-78-4 | [1][2] |

| Molecular Formula | C₉H₇NO₅ | [1][3] |

| Molecular Weight | 209.16 g/mol | [1][3] |

| Physical Form | Solid (at 20°C) | [1] |

| Purity Specification | Typically ≥95% | [1] |

| Melting Point | Not widely reported | [4][5] |

| Boiling Point | Not available | [4][5] |

| Solubility | Not available | [4] |

While key physical constants like melting point and solubility are not consistently published across commercial suppliers, the compound is known to be a solid at room temperature[1]. Researchers should determine these properties empirically upon receipt or synthesis of the material.

Health, Safety, and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Precautionary Measures:

| Precautionary Code | Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][6] |

| P271 | Use only outdoors or in a well-ventilated area. | [4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][6] |

Storage and Handling Insights:

-

Storage: Store long-term in a cool, dry place away from strong oxidizing agents to prevent degradation[1][4]. The container should be kept tightly closed.

-

Handling: All manipulations should be performed by technically qualified personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

Proposed Synthetic Strategy and Methodology

While this compound is commercially available, a detailed, peer-reviewed synthesis is not readily found in the literature. However, a logical and robust synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution. The most direct approach involves the nitration of methyl 3-formylbenzoate.

Causality of the Proposed Route: Both the methyl ester (-COOCH₃) and the formyl (-CHO) groups are electron-withdrawing and act as meta-directors. When both are present on the benzene ring at positions 1 and 3, they deactivate the ring towards electrophilic attack but synergistically direct incoming electrophiles to the positions meta to both of them. The C5 position is meta to both the C1 and C3 substituents, making it the overwhelmingly favored site for nitration. This regioselectivity is a cornerstone of this proposed synthesis. The well-documented nitration of methyl benzoate serves as a reliable procedural template for this reaction[7][8][9].

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, incorporating purification and analytical steps to ensure product identity and purity.

-

Preparation of the Nitrating Mixture:

-

In a clean, dry test tube, carefully add 5 mL of concentrated sulfuric acid.

-

Cool the test tube in an ice-water bath.

-

Slowly and dropwise, add 5 mL of concentrated nitric acid to the cold sulfuric acid with gentle swirling. Keep the mixture in the ice bath until use. Causality: This exothermic reaction pre-forms the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. Keeping it cold maintains its stability.

-

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methyl 3-formylbenzoate in 10 mL of concentrated sulfuric acid.

-

Cool the flask in a larger ice-salt bath to bring the internal temperature to 0-5 °C. An external thermometer in the bath and an internal thermometer are crucial.

-

-

Nitration:

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-45 minutes.

-

CRITICAL: Meticulously monitor the internal temperature and maintain it below 10 °C throughout the addition. Causality: This temperature control is paramount to prevent di-nitration and the formation of unwanted byproducts, ensuring high regioselectivity and a cleaner reaction profile.[8]

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

-

-

Workup and Isolation:

-

In a 500 mL beaker, prepare approximately 100 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A white to pale-yellow precipitate should form. Causality: This step quenches the reaction by hydrolyzing the strong acids and precipitates the organic product, which is insoluble in water.

-

Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

-

Press the solid as dry as possible on the filter.

-

-

Purification and Validation:

-

Transfer the crude solid to a conical flask.

-

Perform recrystallization from a minimal amount of hot ethanol or an ethanol-water mixture. Add hot solvent portion-wise until the solid just dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation[7].

-

Filter the purified crystals, wash with a small amount of ice-cold ethanol, and dry them under vacuum.

-

Determine the yield and measure the melting point. A sharp melting point indicates high purity.

-

Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR) as described in the following section.

-

Spectroscopic Characterization (Predicted)

Structural confirmation is critical. While a public database of spectra for this specific compound is sparse, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds like methyl 3-nitrobenzoate[10][11].

Caption: Synthetic utility of this compound's functional groups.

| Spectroscopy | Expected Features |

| ¹H NMR | ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).~9.0 ppm (t, 1H): Aromatic proton at C4 (between -CHO and -NO₂).~8.8 ppm (t, 1H): Aromatic proton at C6 (between -COOCH₃ and -NO₂).~8.6 ppm (t, 1H): Aromatic proton at C2 (between -COOCH₃ and -CHO).~4.0 ppm (s, 3H): Methyl ester protons (-OCH₃). |

| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon.~164 ppm: Ester carbonyl carbon.~148 ppm: Aromatic carbon attached to -NO₂.~125-140 ppm: Four signals for the other aromatic carbons.~53 ppm: Methyl ester carbon. |

| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2850, 2750: Aldehyde C-H stretches (Fermi doublet).~1725: Ester C=O stretch.~1700: Aldehyde C=O stretch.~1530, 1350: Asymmetric and symmetric N-O stretches of the nitro group. |

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its capacity as a trifunctional synthetic intermediate. Each functional group offers a distinct chemical handle that can be addressed with high selectivity, enabling the construction of complex molecular frameworks.

-

Nitro Group as an Amine Precursor: The nitro group is readily and cleanly reduced to an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amine can be used in amide bond couplings, reductive aminations, or as a nucleophile for building heterocyclic rings. This strategy is employed in the synthesis of numerous pharmaceuticals. For instance, related nitroaromatic intermediates are key in synthesizing PARP inhibitors like Niraparib[12].

-

Formyl Group as a Versatile Electrophile: The aldehyde functionality is a hub for chemical transformations. It can undergo:

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to form secondary or tertiary amines.

-

Wittig reactions or other olefinations to build carbon-carbon double bonds.

-

Condensation reactions to form imines, oximes, or hydrazones.

-

-

Methyl Ester as a Carboxylic Acid Synthon: The ester can be hydrolyzed under acidic or basic conditions to reveal a carboxylic acid, which is invaluable for forming amide bonds (a ubiquitous linkage in drug molecules) or other esters. Alternatively, it can undergo direct amidation.

The strategic, sequential manipulation of these three groups allows for the divergent synthesis of a library of compounds from a single, common intermediate, making this compound an asset in discovery chemistry programs. Its utility is conceptually similar to other highly functionalized building blocks used in pharmaceutical R&D, such as Methyl 3-fluoro-2-nitrobenzoate[13].

Conclusion

This compound is a highly functionalized aromatic compound with substantial, albeit underexplored, potential. While detailed information on its physical properties and synthesis is not abundant in academic literature, its chemical nature allows for the confident design of synthetic and handling protocols. Its true strength is its role as a versatile building block, offering three distinct and orthogonally reactive functional groups. For researchers in drug discovery and complex molecule synthesis, this compound represents a valuable starting point for creating novel molecular architectures.

References

- 1. 172899-78-4 this compound AKSci 7034AJ [aksci.com]

- 2. This compound | 172899-78-4 [chemicalbook.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. aksci.com [aksci.com]

- 5. This compound - CAS:172899-78-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. southalabama.edu [southalabama.edu]

- 10. aiinmr.com [aiinmr.com]

- 11. rsc.org [rsc.org]

- 12. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 3-formyl-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of methyl 3-formyl-5-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While direct literature on this specific isomer is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed exploration of its molecular structure, plausible synthetic routes, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this trifunctional arene in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Aromatic compounds bearing multiple, distinct functional groups are of paramount importance in the field of drug discovery and development. The specific arrangement of electron-withdrawing and reactive moieties on a benzene ring can impart unique chemical properties, enabling selective transformations and the construction of complex molecular architectures. This compound, with its ester, aldehyde, and nitro functionalities, represents a strategically valuable scaffold. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aromatic ring and the formyl group, opening avenues for a diverse range of chemical modifications. Although its isomer, methyl 3-formyl-2-nitrobenzoate, is a known intermediate in the synthesis of PARP inhibitors like Niraparib, the 5-nitro isomer remains a less explored yet equally promising entity.[1][2][3] This guide aims to provide a foundational understanding of its chemical character to stimulate further investigation and application.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of this data is available from commercial suppliers, comprehensive experimental validation may be required.

| Property | Value | Source |

| CAS Number | 172899-78-4 | [4] |

| Molecular Formula | C₉H₇NO₅ | [4] |

| Molecular Weight | 209.16 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. | Inferred from related compounds |

Safety and Handling: As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Nitro compounds can be toxic and may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Elucidation of the Molecular Structure: A Spectroscopic Approach

While a publicly available, comprehensive set of spectra for this compound is not readily found, we can predict the key spectroscopic features based on the analysis of its functional groups and data from closely related compounds such as methyl 3-nitrobenzoate and other isomers.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative due to the asymmetry of the molecule. We anticipate four distinct signals: one for the methyl ester protons and three for the aromatic protons.

-

Methyl Protons (-OCH₃): A singlet integrating to 3H, likely appearing around δ 3.9-4.0 ppm.

-

Aromatic Protons (Ar-H): Three distinct signals in the downfield region (δ 8.0-9.0 ppm), each integrating to 1H. The strong deshielding is due to the cumulative electron-withdrawing effects of the nitro, formyl, and ester groups. The proton situated between the formyl and nitro groups is expected to be the most downfield.

-

Aldehyde Proton (-CHO): A singlet integrating to 1H, appearing significantly downfield, likely in the range of δ 10.0-10.5 ppm.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule.

-

Methyl Carbon (-OCH₃): A signal in the upfield region, around δ 52-54 ppm.[7]

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 120-150 ppm). The carbon atoms directly attached to the electron-withdrawing groups (C-NO₂, C-CHO, and C-COOCH₃) will be significantly deshielded. The carbon of the nitro-substituted position is expected around δ 148 ppm.[6]

-

Ester Carbonyl Carbon (C=O): A signal in the range of δ 163-166 ppm.[7]

-

Aldehyde Carbonyl Carbon (C=O): A highly deshielded signal, expected to appear around δ 188-192 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C=O Stretching (Aldehyde): Another strong absorption, typically found around 1700-1715 cm⁻¹.

-

N-O Stretching (Nitro): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretching (Aldehyde): Two characteristic weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretching (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 209. Key fragmentation patterns would likely involve:

-

Loss of the methoxy group (-OCH₃): A prominent peak at m/z = 178.

-

Loss of the formyl group (-CHO): A peak at m/z = 180.

-

Loss of the nitro group (-NO₂): A peak at m/z = 163.

-

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 150.[8]

Synthetic Pathways: A Proposed Approach

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Esterification of 3-Formylbenzoic Acid

The initial step involves the Fischer esterification of 3-formylbenzoic acid with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3-formylbenzoic acid (1.0 eq).

-

Add an excess of methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-formylbenzoate, which can be purified by column chromatography if necessary.

Step 2: Nitration of Methyl 3-formylbenzoate

The subsequent step is the electrophilic aromatic substitution to introduce the nitro group. Both the formyl and the methyl ester groups are meta-directing deactivators. Therefore, the nitration is expected to occur at the C5 position, which is meta to both existing substituents.[9]

Protocol:

-

In a round-bottom flask, dissolve methyl 3-formylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of methyl 3-formylbenzoate, maintaining the reaction temperature below 10-15 °C.[10]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the context of medicinal chemistry.

Figure 2: Reactivity and potential applications of this compound.

Key Chemical Transformations

-

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[11] This transformation provides a key amino-substituted intermediate that can be further functionalized.

-

Reactivity of the Formyl Group: The aldehyde functionality is a versatile handle for numerous reactions, including:

-

Reductive amination to introduce substituted amino groups.

-

Wittig and related olefination reactions to form carbon-carbon double bonds.

-

Condensation reactions with active methylene compounds or amines to construct heterocyclic rings.

-

-

Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, offering another point for modification, such as amide bond formation.[12]

Potential as a Building Block for Bioactive Molecules

Given the utility of its isomers, this compound is a promising starting material for the synthesis of various classes of therapeutic agents.

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted aromatic core. The functional handles on this compound allow for the systematic elaboration of side chains to target the ATP-binding site of various kinases.[5]

-

PARP Inhibitor Analogues: The structural similarity to intermediates used in the synthesis of PARP inhibitors suggests that this isomer could be employed to generate novel analogues with potentially different pharmacological profiles.[2]

-

Synthesis of Novel Heterocycles: The combination of the formyl group and a latent amino group (via nitro reduction) makes this molecule an excellent precursor for the synthesis of a variety of fused and unfused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Conclusion

This compound is a chemical entity with considerable untapped potential in organic synthesis and drug discovery. Its trifunctional nature, combined with the specific electronic effects of its substituents, offers a unique platform for the construction of complex and potentially bioactive molecules. While a comprehensive body of literature dedicated to this specific isomer is yet to be established, this guide provides a solid foundation for its synthesis, characterization, and application by drawing parallels with closely related compounds. It is our hope that this document will serve as a catalyst for further research into the chemistry and utility of this promising building block.

References

- 1. quora.com [quora.com]

- 2. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]

- 3. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aldlab-chemicals_this compound [aldlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. aiinmr.com [aiinmr.com]

- 8. 4-ホルミル-3-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physical Characteristics of Methyl 3-formyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical characteristics of Methyl 3-formyl-5-nitrobenzoate (CAS No. 172899-78-4), a key organic intermediate. While comprehensive experimental data for this specific molecule is not widely available in public literature, this document synthesizes known information with theoretical predictions based on its functional groups and comparisons with analogous, well-characterized compounds. The guide covers its molecular structure, appearance, and predicted solubility, alongside a thorough discussion of its expected spectroscopic properties. Standard methodologies for the experimental determination of these characteristics are also detailed to provide a framework for laboratory investigation. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development.

Introduction

This compound is a substituted aromatic compound featuring a methyl ester, a formyl (aldehyde), and a nitro group attached to a benzene ring. This trifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, informing decisions on reaction conditions, purification methods, and storage.

This guide provides a detailed overview of the known and predicted physical characteristics of this compound, addressing the current gaps in publicly available data through reasoned scientific extrapolation.

Molecular Structure and Properties

The structural and fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 172899-78-4 | [1] |

| Molecular Formula | C₉H₇NO₅ | [2] |

| Molecular Weight | 209.16 g/mol | [2][3] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

The molecular structure, depicted below, is key to understanding its physical and chemical behavior. The presence of the electron-withdrawing nitro and formyl groups, and the methyl ester, significantly influences the electron density of the aromatic ring and the molecule's overall polarity.

Figure 1: 2D structure of this compound.

Physical State and Thermal Properties

This compound is a pale-yellow to yellow-brown solid at room temperature.[2]

Melting and Boiling Points: As of this writing, specific experimental data for the melting and boiling points of this compound are not available in the public domain.[2] However, we can make some informed predictions based on related structures. For comparison, Methyl 3-nitrobenzoate has a melting point of 78-80 °C and a boiling point of 279 °C.[4][5] The addition of a formyl group to the aromatic ring would be expected to increase the molecule's polarity and potential for intermolecular interactions (dipole-dipole), which would likely result in a higher melting point compared to Methyl 3-nitrobenzoate. The boiling point would also be expected to be higher due to the increased molecular weight and polarity.

Experimental Determination of Melting Point: A standard and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.

Solubility Profile

Specific solubility data for this compound is not currently available.[2] However, its molecular structure allows for a qualitative prediction of its solubility in common laboratory solvents.

-

Water: Due to its largely nonpolar aromatic ring and the presence of the methyl ester, it is expected to be insoluble or only very slightly soluble in water.[4]

-

Polar Aprotic Solvents: It is likely to be soluble in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), owing to the presence of the polar nitro, formyl, and ester groups.

-

Chlorinated Solvents: Good solubility is expected in chlorinated solvents like dichloromethane and chloroform.

-

Alcohols: It is expected to have some solubility in alcohols like methanol and ethanol.[4]

Experimental Determination of Solubility: A simple qualitative test for solubility can be performed as follows:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the solvent to be tested.

-

Agitate the mixture and observe if the solid dissolves completely.

-

If the solid does not dissolve at room temperature, the mixture can be gently warmed to assess temperature-dependent solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a publicly available, fully characterized spectrum for this specific compound is not available, we can predict the key features of its NMR and IR spectra based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the formyl proton, and the methyl ester protons.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the downfield region (typically δ 7.5-9.0 ppm). Due to the electron-withdrawing effects of the nitro and formyl groups, these protons will be significantly deshielded. They are expected to appear as distinct multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the substituents.

-

Formyl Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet in the far downfield region, typically around δ 10.0 ppm.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region, likely around δ 4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the ester carbonyl (around δ 165 ppm) and the aldehyde carbonyl (around δ 190 ppm).

-

Aromatic Carbons: The six carbons of the benzene ring will show signals in the range of δ 120-150 ppm. The carbons directly attached to the electron-withdrawing groups will be the most deshielded.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around δ 53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

C=O Stretching (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C=O Stretching (Aldehyde): A strong absorption band is expected around 1700-1720 cm⁻¹. This may appear as a distinct peak or as a shoulder on the ester carbonyl peak.

-

N-O Stretching (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

C-H Stretching (Aromatic): Weak to medium absorption bands are expected just above 3000 cm⁻¹.

-

C-H Stretching (Aldehyde): A characteristic weak to medium absorption is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O Stretching (Ester): A strong absorption band is expected in the region of 1200-1300 cm⁻¹.

-

C-H Bending (Aromatic): Out-of-plane bending vibrations for the substituted benzene ring will appear in the fingerprint region (below 900 cm⁻¹).

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a novel or sparsely documented compound like this compound.

Figure 2: Experimental workflow for physical characterization.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physical characteristics of this compound. While there are notable gaps in the publicly available experimental data for this compound, a reasoned analysis based on its molecular structure and comparison with analogous compounds allows for a robust set of predicted properties. The detailed experimental protocols provided herein offer a clear path for researchers to obtain empirical data and further contribute to the collective understanding of this important synthetic intermediate. As the use of this compound continues to grow, it is anticipated that a more complete, experimentally verified dataset will become available.

References

The Stability and Storage of Methyl 3-formyl-5-nitrobenzoate: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability and storage of Methyl 3-formyl-5-nitrobenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.

Executive Summary: Understanding the Molecule

This compound is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The electron-withdrawing nature of the nitro and formyl groups deactivates the aromatic ring, influencing its susceptibility to electrophilic substitution.[1][2] However, the aldehyde and ester functionalities introduce vulnerabilities to specific degradation pathways, which must be carefully managed to preserve the compound's purity and efficacy in downstream applications. This guide will elucidate these vulnerabilities and provide robust protocols for storage and stability assessment.

Core Chemical Properties and Inherent Stability

The inherent stability of this compound is a balance of the stabilizing effect of the aromatic ring and the reactivity of its functional groups. Aromatic nitro compounds are known for their recalcitrance to oxidative degradation due to the electron-withdrawing nature of the nitro group, which stabilizes the benzene ring.[2]

Table 1: Physicochemical Properties of Related Compounds

| Property | Methyl 3-nitrobenzoate | 3-Formyl-5-nitrobenzoic acid |

| Molecular Formula | C₈H₇NO₄[3] | C₈H₅NO₅[4] |

| Molecular Weight | 181.15 g/mol [3][5] | 195.13 g/mol [4] |

| Melting Point | 78-80 °C[3] | Not available |

| Boiling Point | 279 °C[3] | Not available |

| Appearance | White to light yellow powder/crystal[6] | Not available |

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is crucial for developing effective storage and handling strategies. For this compound, the primary concerns are oxidation, hydrolysis, thermal decomposition, and photodecomposition.

Oxidation of the Formyl Group

The aldehyde functionality is susceptible to oxidation, which would convert the formyl group to a carboxylic acid, yielding Methyl 3-carboxy-5-nitrobenzoate. This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.

Hydrolysis of the Methyl Ester

The methyl ester group can undergo hydrolysis, especially in the presence of moisture and either acidic or basic conditions, to yield 3-formyl-5-nitrobenzoic acid and methanol.[7][8] While the compound is a solid, adsorbed moisture can facilitate this process over time. The rate of hydrolysis is influenced by pH and temperature.[9]

Thermal Decomposition

Aromatic nitro compounds can undergo exothermic decomposition at elevated temperatures.[10] Studies on nitrobenzoic acid isomers have shown that decomposition can occur in the range of 120-200°C, involving the loss of the nitro group.[10] While this compound is expected to be relatively stable at ambient temperatures, prolonged exposure to heat should be avoided.

Photodecomposition

Aromatic aldehydes and nitro compounds are known to be photosensitive.[11][12][13] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can include oxidation of the aldehyde or reactions involving the nitro group.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, the following storage and handling protocols are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage to minimize the rates of all potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.

-

Light: Protect from light by storing in an amber glass vial or other opaque container.

-

Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of the ester.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and excessive heat.[5]

Experimental Workflow: Stability Assessment through Forced Degradation Studies

A forced degradation study is essential to identify likely degradation products and to develop a stability-indicating analytical method.[12][14] This involves subjecting the compound to stress conditions that accelerate its decomposition.

Protocol for Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is typically suitable for analyzing aromatic nitro compounds.[15][16][17]

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated to ensure it can separate the parent compound from all significant degradation products.

Visualization of Key Processes

Logical Flow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways Diagram

Caption: Potential degradation pathways for this compound.

Conclusion

The stability of this compound is governed by the interplay of its three functional groups. While the nitroaromatic core provides a degree of stability, the aldehyde and methyl ester moieties are susceptible to oxidation and hydrolysis, respectively. Additionally, the potential for thermal and photolytic degradation necessitates careful control of storage conditions. By implementing the recommended storage protocols and utilizing systematic stability testing, researchers can ensure the integrity of this valuable chemical intermediate, thereby safeguarding the reliability and reproducibility of their scientific endeavors.

References

- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-Formyl-5-nitrobenzoic acid | C8H5NO5 | CID 72214858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 3-Nitrobenzoate | 618-95-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. quora.com [quora.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. zenodo.org [zenodo.org]

- 10. scielo.br [scielo.br]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Patterns of Substituted Benzaldehydes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the principles governing electrophilic aromatic substitution (EAS) on benzaldehyde and its derivatives. Benzaldehyde, a cornerstone building block in pharmaceutical and chemical synthesis, presents a unique electronic profile that dictates the regiochemical outcome of substitution reactions. This document moves beyond rudimentary textbook descriptions to offer a nuanced, mechanistically-grounded understanding of its reactivity. We will dissect the electronic interplay of the aldehyde functionality, analyze its directing effects, and explore how additional substituents on the aromatic ring modulate these patterns. This guide synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers the predictive power necessary to design and execute complex synthetic strategies with precision.

The Fundamentals of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a foundational reaction class in organic chemistry wherein an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The aromatic ring, with its delocalized π-electron system, acts as a nucleophile, attacking the electron-deficient electrophile.[1] The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the substituted product.

The rate and regioselectivity of EAS are profoundly influenced by the nature of the substituents already present on the aromatic ring.[2] These substituents can either donate or withdraw electron density, thereby altering the nucleophilicity of the ring and stabilizing or destabilizing the critical arenium ion intermediate.[2][3]

The Directing Influence of the Aldehyde Group

The aldehyde group (-CHO) is a powerful modulator of both the reactivity and selectivity of the benzene ring in EAS reactions. Its influence is rooted in its distinct electronic properties.

A Deactivating Group: Reduced Ring Reactivity

The aldehyde functionality is classified as a deactivating group, meaning that benzaldehyde undergoes electrophilic aromatic substitution at a significantly slower rate than unsubstituted benzene.[4][5][6] This deactivation arises from the electron-withdrawing nature of the carbonyl group. The oxygen atom, being more electronegative than carbon, polarizes the C=O double bond, creating a partial positive charge on the carbonyl carbon.[7] This positive character pulls electron density from the aromatic ring through both inductive and resonance effects, reducing the ring's overall nucleophilicity and making it less reactive towards incoming electrophiles.[5][8]

Caption: Resonance delocalization in benzaldehyde pulls electron density from the ring.

A Meta-Director: The Rationale for Regioselectivity

The deactivating nature of the aldehyde group also dictates the position of substitution. The -CHO group is a meta-director.[8][9] This is not because it actively favors the meta position, but rather because it deactivates the ortho and para positions to a much greater extent.[10]

The underlying cause is the stability of the intermediate sigma complex. When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the aldehyde group.[3][11] This arrangement is highly unfavorable as it juxtaposes the positive charge of the arenium ion with the partial positive charge of the electron-withdrawing carbonyl carbon, leading to significant electrostatic repulsion and destabilization.[3][11]

In contrast, when the attack occurs at the meta position, the positive charge in the sigma complex is never placed on the carbon bearing the aldehyde substituent.[3] While all positions are deactivated, the meta position is the "least bad" option, possessing a lower activation energy for substitution.

Caption: Mechanistic rationale for meta-direction in EAS of benzaldehyde.

Common EAS Reactions of Substituted Benzaldehydes

Nitration

The nitration of benzaldehyde is a classic and industrially significant example of its EAS reactivity. Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile.[12] The reaction overwhelmingly favors the formation of the meta-isomer.[13][14]

| Isomer | Typical Yield (%) |

| 3-Nitrobenzaldehyde (meta) | ~72%[13][14] |

| 2-Nitrobenzaldehyde (ortho) | ~19%[13][14] |

| 4-Nitrobenzaldehyde (para) | ~9%[13][14] |

While the meta product dominates, the formation of a non-trivial amount of the ortho isomer has been a subject of investigation. Some evidence suggests that a portion of the ortho product may arise from an alternative mechanism involving the coordination of the nitronium ion with the aldehyde's carbonyl oxygen, followed by an internal rearrangement.[15] Reaction conditions, such as a higher concentration of nitric acid, can be manipulated to slightly increase the ortho-to-meta product ratio.[16]

Halogenation

Halogenation of benzaldehyde, such as chlorination or bromination, requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to polarize the halogen molecule and generate a sufficiently strong electrophile. Consistent with the directing effect of the aldehyde group, the primary product is the meta-substituted halobenzaldehyde.[17] For instance, chlorination in the presence of anhydrous ferric chloride yields m-chlorobenzaldehyde.[17] It is critical to note that in the absence of a Lewis acid catalyst, halogenation can occur at the aldehydic C-H bond, leading to the formation of a benzoyl halide.[17][18]

Friedel-Crafts Alkylation and Acylation

Benzaldehyde does not typically undergo Friedel-Crafts alkylation or acylation reactions.[19] The strong deactivating nature of the aldehyde group makes the ring too electron-poor to react with the relatively weak electrophiles generated (carbocations or acylium ions). Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction readily complexes with the lone pair of electrons on the carbonyl oxygen.[19] This complexation further enhances the electron-withdrawing effect of the aldehyde group, adding another layer of deactivation and effectively shutting down the reaction. While some Friedel-Crafts-type reactions have been reported under extremely harsh acidic conditions, they are not synthetically viable routes.[20][21]

The Influence of a Second Substituent

In drug development and advanced synthesis, monosubstituted benzaldehydes are often just the starting point. The presence of a second substituent introduces a layer of complexity where directing effects can be either cooperative or competitive.

-

Activator Dominance: When a strong or moderately activating group (e.g., -OH, -OR, -NH₂, -alkyl) is present on the ring alongside the aldehyde, its ortho, para-directing influence will almost always dominate the aldehyde's meta-directing effect.[5][22] The activating group enriches the ortho and para positions with electron density, making them overwhelmingly the preferred sites of electrophilic attack. For example, in the halogenation of 4-hydroxybenzaldehyde, substitution will occur at the positions ortho to the powerfully activating hydroxyl group (C3 and C5).

-

Competing Deactivators: If two deactivating groups are present, the incoming electrophile will typically substitute at the position that is meta to both, if available. If not, the directing effect of the less deactivating group may take precedence. Steric hindrance also becomes a critical factor, with substitution being disfavored at sterically crowded positions.

Caption: Decision tree for predicting EAS regioselectivity on disubstituted benzaldehydes.

Experimental Protocol: Synthesis of 3-Nitrobenzaldehyde

This protocol details a standard laboratory procedure for the nitration of benzaldehyde. It is a highly exothermic reaction that requires strict temperature control for both safety and selectivity.

Disclaimer: This procedure involves highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction must be performed in a well-ventilated fume hood.

Materials:

-

Benzaldehyde (freshly distilled, 10.6 g, 100 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, 89 mL)

-

Fuming Nitric Acid (HNO₃, ~90%, 45 mL)

-

tert-Butyl methyl ether (TBME)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Toluene

-

Petroleum Ether (60-80 °C)

-

Ice

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Internal thermometer

-

Addition funnel with pressure equalization

-

Ice bath

-

Büchner funnel and suction flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In the 500 mL three-neck flask, place the concentrated H₂SO₄ (89 mL).[23][24] Begin stirring and cool the flask in a large ice bath.

-

Slowly and carefully add the fuming HNO₃ (45 mL) to the sulfuric acid via the addition funnel.[23] The rate of addition should be controlled to ensure the internal temperature of the mixture does not exceed 10 °C.

-

Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of benzaldehyde (10.6 g) from the addition funnel.[23][24] Meticulously maintain the internal reaction temperature between 5-15 °C throughout the addition process. This step may take approximately one hour.[25]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[23][24]

-

Work-up and Isolation: Pour the reaction mixture slowly and with stirring onto a large beaker containing ~500 g of crushed ice.[24] A yellow precipitate (the crude product) will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water.[24]

-

Purification: Dissolve the humid crude product in ~125 mL of TBME and transfer it to a separatory funnel.[23] Wash the organic layer with ~125 mL of a 5% NaHCO₃ solution to neutralize any residual acid.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.[23]

-

Recrystallization: Dissolve the resulting solid residue in a minimal amount of hot toluene.[23][24] While cooling in an ice bath, add approximately double the volume of petroleum ether in portions to induce crystallization.

-

Collect the purified, light-yellow crystals of 3-nitrobenzaldehyde by vacuum filtration and dry them in a desiccator.[23][24] The expected melting point is 58 °C.[26]

Conclusion

A thorough understanding of the electronic effects governing electrophilic aromatic substitution is paramount for any scientist engaged in the synthesis of aromatic compounds. The benzaldehyde scaffold, with its deactivating and meta-directing aldehyde group, serves as an exemplary system for these principles. By mastering the concepts of activation, deactivation, and competing directing effects, researchers can move from empirical observation to rational design. This predictive capability is invaluable in the fields of medicinal chemistry and materials science, where the precise placement of functional groups on an aromatic core is critical to achieving desired biological activity or material properties.

References

- 1. Directing Effects | ChemTalk [chemistrytalk.org]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 6. scribd.com [scribd.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]

- 13. benchchem.com [benchchem.com]

- 14. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. quora.com [quora.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 23. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 24. Making sure you're not a bot! [oc-praktikum.de]

- 25. benchchem.com [benchchem.com]

- 26. prepchem.com [prepchem.com]

Methodological & Application

Synthesis of Methyl 3-formyl-5-nitrobenzoate: A Protocol for the Formylation of a Deactivated Aromatic System

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Methyl 3-formyl-5-nitrobenzoate, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol focuses on the direct formylation of methyl 3-nitrobenzoate, a challenging substrate due to the presence of two strongly electron-withdrawing groups. We detail a robust methodology based on the Vilsmeier-Haack reaction, outlining the mechanistic rationale, a detailed step-by-step experimental procedure, safety considerations, and purification techniques. This document is intended to equip researchers with the practical knowledge required to successfully perform this challenging transformation.

Introduction and Theoretical Framework

This compound is a key synthetic intermediate possessing three distinct functional groups: a methyl ester, a nitro group, and an aldehyde. This unique arrangement allows for sequential, regioselective modifications, making it a highly sought-after precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).

The primary challenge in synthesizing this molecule from methyl 3-nitrobenzoate lies in the severe deactivation of the aromatic ring. The methyl ester (-COOCH₃) and the nitro group (-NO₂) are both powerful electron-withdrawing groups, which significantly reduce the nucleophilicity of the benzene ring.[1][2] This deactivation makes standard electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, exceptionally difficult.[3]

Both substituents are meta-directing. In methyl 3-nitrobenzoate, the C5 position is meta to both the ester at C1 and the nitro group at C3, making it the sole, electronically favored site for substitution. This inherent regioselectivity is advantageous, but overcoming the high activation energy for the reaction is the principal obstacle.

To achieve this transformation, the Vilsmeier-Haack reaction is employed. This reaction utilizes a Vilsmeier reagent, a mild electrophile, which is typically effective on electron-rich aromatic systems.[4][5] The Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7] While the reagent is a weaker electrophile compared to those used in Friedel-Crafts reactions, its application under forcing conditions (elevated temperature and extended reaction time) can successfully drive the formylation of even deactivated substrates.

Mechanism of the Vilsmeier-Haack Reaction:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a chlorophosphate anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

-

Electrophilic Aromatic Substitution: The deactivated π-system of methyl 3-nitrobenzoate attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized sigma complex.

-

Aromatization and Hydrolysis: A base (such as DMF) removes a proton to restore aromaticity, yielding an iminium salt intermediate. Subsequent aqueous workup and hydrolysis convert this intermediate into the final aldehyde product, this compound.[4]

Materials and Methods

2.1 Reagents and Materials

Proper handling and disposal of all chemicals are paramount. Always consult the latest Safety Data Sheet (SDS) before use.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |

| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | May cause allergic skin reaction.[8][9] |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Corrosive, causes severe burns, reacts violently with water. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Harmful if inhaled or in contact with skin, suspected teratogen. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Skin and eye irritant, suspected carcinogen. |

| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | 82.03 | General chemical, handle with care. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid and vapor, eye irritant. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable liquid and vapor, skin and respiratory irritant. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | General chemical, handle with care. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

2.2 Equipment

-

Three-neck round-bottom flask with magnetic stirrer and reflux condenser

-

Dropping funnel

-

Nitrogen/argon inlet

-

Heating mantle with temperature controller

-

Ice-water bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack formylation of methyl 3-nitrobenzoate.

Step-by-Step Experimental Protocol

4.1. Preparation of the Vilsmeier Reagent

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

-

To the flask, add N,N-dimethylformamide (DMF, 40 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Charge the dropping funnel with phosphorus oxychloride (POCl₃, 1.5 eq).

-

Add the POCl₃ dropwise to the stirred DMF over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

4.2. Formylation Reaction

-

In a separate beaker, dissolve methyl 3-nitrobenzoate (1.0 eq) in a minimal amount of DMF (approx. 10 mL).

-

Add the substrate solution to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Remove the ice bath and replace it with a heating mantle. Slowly heat the reaction mixture to 90-100 °C.

-

Maintain this temperature for 12-18 hours, stirring under a nitrogen atmosphere.

-

Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting material.

4.3. Hydrolysis and Work-up

-

Once the reaction is complete, cool the mixture to room temperature.

-

In a large beaker (1 L), prepare a mixture of crushed ice and water (approx. 400 g).

-

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is an exothermic process.

-

Prepare a solution of sodium acetate (NaOAc, 3.0 eq) in water (100 mL). Add this solution to the quenched reaction mixture to buffer the pH.

-

Gently heat the resulting slurry to approximately 60 °C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.

-

Cool the mixture to room temperature.

4.4. Extraction and Purification

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude residue should be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) to isolate the pure this compound.

-

Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. The product is expected to be a pale yellow or off-white solid.

Safety and Handling Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood while wearing chemical-resistant gloves, a lab coat, and splash goggles or a face shield.

-

N,N-Dimethylformamide (DMF): A potential skin and respiratory irritant and is classified as a reproductive toxin. Avoid inhalation and skin contact.

-

General Precautions: The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent moisture from interfering with the Vilsmeier reagent. The initial formation of the Vilsmeier reagent and the subsequent quenching of the reaction are highly exothermic and require careful temperature control.

References

- 1. aiinmr.com [aiinmr.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. chemicalbook.com [chemicalbook.com]

Synthesis of Methyl 3-formyl-5-nitrobenzoate: A Detailed Application Note and Protocol for Laboratory-Scale Preparation

Introduction

Methyl 3-formyl-5-nitrobenzoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its trifunctional nature, featuring an ester, a formyl group, and a nitro group, allows for a diverse range of chemical transformations. This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The presented multi-step synthesis is designed to be robust and reproducible, starting from commercially available reagents. The chosen synthetic pathway involves the initial preparation of 3-methyl-5-nitrobenzoic acid, followed by the selective oxidation of the methyl group to a formyl group, and concluding with the esterification of the carboxylic acid. Each step has been carefully selected to ensure high yields and purity of the intermediates and the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this important chemical entity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Methyl-5-nitrobenzoic Acid

The initial step involves the selective oxidation of one methyl group of 3,5-dimethylnitrobenzene to a carboxylic acid using potassium permanganate.

Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3,5-Dimethylnitrobenzene | 151.16 | 30 g | 0.198 | Starting material |

| Potassium permanganate (KMnO₄) | 158.03 | 62.7 g | 0.396 | Oxidizing agent |

| Pyridine | 79.10 | 400 mL | - | Solvent |

| Water | 18.02 | 250 mL + 150 mL | - | Solvent and for washing |

| Sodium metabisulfite (NaHSO₃) | 104.06 | A few drops | - | For decolorizing |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - | For acidification |

| Ethyl acetate | 88.11 | 3 x 120 mL | - | Extraction solvent |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

Procedure:

-

To a stirred solvent mixture of pyridine (400 mL) and water (250 mL) in a round-bottom flask, add 3,5-dimethylnitrobenzene (30 g, 0.198 mol).

-

Heat the mixture to 80°C.

-

Add potassium permanganate (62.7 g, 0.396 mol) in portions over 45 minutes, maintaining the temperature between 85°C and 90°C.

-

Continue heating and stirring at this temperature for an additional 1.75 hours.

-

Filter the hot reaction mixture through a pad of diatomaceous earth and wash the filter cake with hot water (150 mL).

-

If the filtrate is pink, decolorize it by adding a few drops of sodium metabisulfite solution.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in water (250 mL) and extract with diethyl ether (2 x 90 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

-

Extract the product with ethyl acetate (3 x 120 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography or recrystallization to afford 3-methyl-5-nitrobenzoic acid.[1]

Expected Yield: Approximately 40%.

Characterization:

-

Melting Point: 171-172°C[1]

-

¹H NMR (DMSO-d6): δ 2.51 (s, 3H), 8.17 (s, 1H), 8.30 (t, 1H), 8.42 (t, 1H), 13.58 (br s, 1H).[1]

Part 2: Synthesis of 3-Formyl-5-nitrobenzoic Acid

This part of the synthesis involves a two-step process: benzylic bromination of the methyl group followed by oxidation to the aldehyde.

Step 2a: Benzylic Bromination to 3-(Bromomethyl)-5-nitrobenzoic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Methyl-5-nitrobenzoic acid | 181.15 | 10 g | 0.055 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 10.8 g | 0.061 | Brominating agent[2][3][4][5][6] |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.9 g | 0.0055 | Radical initiator |

| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - | Solvent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-5-nitrobenzoic acid (10 g, 0.055 mol) in carbon tetrachloride (200 mL).

-

Add N-Bromosuccinimide (10.8 g, 0.061 mol) and AIBN (0.9 g, 0.0055 mol) to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-(bromomethyl)-5-nitrobenzoic acid, which can be used in the next step without further purification.

Step 2b: Oxidation to 3-Formyl-5-nitrobenzoic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-(Bromomethyl)-5-nitrobenzoic acid | 260.04 | (from previous step) | ~0.055 | Starting material |

| Silver nitrate (AgNO₃) | 169.87 | 10.3 g | 0.061 | Oxidizing agent[7][8][9][10][11] |

| Acetonitrile | 41.05 | 150 mL | - | Solvent |

| Water | 18.02 | 50 mL | - | Solvent |

Procedure:

-

Dissolve the crude 3-(bromomethyl)-5-nitrobenzoic acid in a mixture of acetonitrile (150 mL) and water (50 mL) in a round-bottom flask.

-

Add silver nitrate (10.3 g, 0.061 mol) to the solution.

-

Stir the mixture at room temperature overnight.

-

Filter off the precipitated silver bromide.

-

Remove the acetonitrile from the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield 3-formyl-5-nitrobenzoic acid.[12]

Characterization (of 3-Formyl-5-nitrobenzoic acid):

Part 3: Esterification to this compound

The final step is the Fischer esterification of the synthesized 3-formyl-5-nitrobenzoic acid.

Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Formyl-5-nitrobenzoic acid | 195.13 | 5 g | 0.0256 | Starting material |

| Methanol (anhydrous) | 32.04 | 100 mL | - | Reagent and solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - | Catalyst |

| Saturated sodium bicarbonate solution | - | As needed | - | For neutralization |

| Diethyl ether | 74.12 | As needed | - | Extraction solvent |

| Anhydrous sodium sulfate | 142.04 | As needed | - | Drying agent |

Procedure:

-

In a round-bottom flask, suspend 3-formyl-5-nitrobenzoic acid (5 g, 0.0256 mol) in anhydrous methanol (100 mL).

-

Carefully add concentrated sulfuric acid (1 mL) to the suspension.

-

Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Expected Characterization of Final Product:

-

Molecular Formula: C₉H₇NO₅

-

Molecular Weight: 209.16

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.

-

Pyridine: Flammable and toxic. Handle with care.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care and add reagents slowly to avoid splashing.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent.[2][3][4][5][6] Avoid inhalation of dust and contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool place.

-

Carbon Tetrachloride: Toxic and carcinogenic. Use with extreme caution and appropriate engineering controls.

-

Silver Nitrate: Corrosive and an oxidizing agent.[7][8][9][10][11] Causes severe skin burns and eye damage.

-

Organic Solvents (Ethyl Acetate, Diethyl Ether, Methanol): Flammable. Keep away from ignition sources.

Mechanism Spotlight: Benzylic Bromination

The benzylic bromination of 3-methyl-5-nitrobenzoic acid with NBS proceeds via a free radical chain mechanism.

Caption: Free radical mechanism of benzylic bromination.

References

- 1. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

- 9. media.laballey.com [media.laballey.com]

- 10. cpachem.com [cpachem.com]

- 11. uicinc.com [uicinc.com]